HuR degrader 2

Targeted Protein Degradation E3 Ligase Recruitment Molecular Glue Selectivity

Standard HuR inhibitors block RNA-binding but leave oncogenic protein intact, confounding target validation studies. HuR degrader 2 (Compound 3) eliminates this variable via cereblon (CRBN)-directed ubiquitination and proteasomal degradation. - **Mechanism**: Monovalent molecular glue; HTRF CRBN binding ratio <0.02 - **Potency**: 30% HuR degradation at 0.1 μM (Colo-205); antiproliferative IC50 ≤200 nM - **Purity**: ≥98%; MW 345.35 - **Application**: Colorectal cancer, CRBN-dependence rescue experiments, degrader vs. inhibitor comparator studies

Molecular Formula C20H15N3O3
Molecular Weight 345.4 g/mol
Cat. No. B15605151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuR degrader 2
Molecular FormulaC20H15N3O3
Molecular Weight345.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H15N3O3/c24-18-4-3-15(20(25)23-18)16-10-26-17-9-11(1-2-13(16)17)12-5-7-21-19-14(12)6-8-22-19/h1-2,5-10,15H,3-4H2,(H,21,22)(H,23,24,25)
InChIKeyJGYUESUFBXKHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HuR Degrader 2: A CRBN-Recruiting Molecular Glue


HuR degrader 2 (also designated Compound 3, CAS 3040301-46-7, MW 345.35) is a monovalent molecular glue degrader that selectively targets the RNA-binding protein Hu antigen R (HuR/ELAVL1) for proteasome-dependent degradation via cereblon (CRBN) E3 ligase recruitment . It achieves 30% HuR protein degradation at a concentration of 0.1 μM and inhibits the proliferation of Colo-205 colorectal cancer cells with an IC50 ≤ 200 nM . Unlike traditional occupancy-based HuR inhibitors (e.g., CMLD-2, KH-3, SRI-42127) that only block RNA-binding function, HuR degrader 2 eliminates the target protein entirely through the ubiquitin-proteasome system, a mechanism shared with the broader class of targeted protein degradation (TPD) agents including PROTACs and other molecular glues [1].

Degradation mechanism

CRBN-recruiting molecular glue degrader for targeted HuR protein elimination

Cell model context

Colo-205 colorectal cancer cell line with reported antiproliferative endpoint data

Degradation profile

Partial degradation at low concentration supports dose-response relationship studies

HTRF CRBN binding benchmark available for procurement QC verification

Why HuR Degrader 2 Is Not Interchangeable


Substituting HuR degrader 2 with structurally or mechanistically related compounds carries quantifiable risk because HuR-targeting agents diverge fundamentally in degradation mechanism, E3 ligase recruited, degradation magnitude, and cancer-cell-line selectivity. MG-HuR2 recruits the RNF126 E3 ligase and achieves up to 85% HuR degradation in breast cancer cell lines [1], whereas HuR degrader 2 operates through cereblon (CRBN) with an HTRF binding ratio < 0.02 indicating tight CRBN engagement . PROTACs such as PRO-HuR3 exhibit a biphasic hook effect due to dual-pocket engagement that demands careful dosing [2], while classical HuR inhibitors (CMLD-2, KH-3, SRI-42127) merely block RNA-binding or dimerization without degrading the protein, leaving residual oncogenic function intact [3]. Furthermore, HuR degrader 2 has been characterized specifically in Colo-205 colorectal cancer cells, whereas MG-HuR2 and PRO-HuR3 are profiled in breast cancer models, meaning tissue-specific pharmacology cannot be assumed. These mechanistic and pharmacological divergences preclude simple one-to-one substitution without side-by-side experimental revalidation.

HuR degrader 2 E3 ligase recruitment context may not transfer: MG-HuR2 recruits RNF126 rather than CRBN, altering tissue-specific degradation efficiency
HuR degrader 2 Mechanism mismatch with occupancy inhibitors: CMLD-2, KH-3, and SRI-42127 block RNA binding without degrading HuR protein; residual oncogenic function may persist
HuR degrader 2 Cell-line pharmacology context may differ: breast cancer models used for MG-HuR2 and PRO-HuR3 do not directly predict colorectal cancer response

Quantitative Differentiation Evidence


CRBN vs. RNF126 E3 Ligase Engagement

HuR degrader 2 demonstrates high-affinity binding to cereblon (CRBN) with an HTRF ratio < 0.02, confirming potent CRBN E3 ligase engagement . By contrast, MG-HuR2—the most potent molecular glue degrader from the JACS Au 2025 study—recruits the structurally and functionally distinct RNF126 RING E3 ubiquitin ligase rather than CRBN [1]. This difference in E3 ligase recruitment has direct implications for tissue-specific expression patterns: CRBN is broadly expressed and is the target of clinically validated IMiD drugs (thalidomide, lenalidomide), whereas RNF126 has a more restricted expression profile [2]. Researchers selecting a HuR degrader for systems where CRBN-mediated degradation pathways are well-characterized or where RNF126 expression is low/absent should prioritize HuR degrader 2.

E3 Ligase Recruitment
Cross-study comparable
HTRF ratio < 0.02 (CRBN) vs RNF126 (MG-HuR2)
E3 ligase identity context may determine degradation efficiency
Tissue-specific CRBN vs RNF126 expression profiles
Targeted Protein Degradation E3 Ligase Recruitment Molecular Glue Selectivity

Colo-205 Antiproliferative Activity

HuR degrader 2 inhibits Colo-205 colorectal cancer cell proliferation with an IC50 ≤ 200 nM . This represents a distinct cellular context from MG-HuR2 and PRO-HuR3, which were primarily characterized in breast cancer cell lines (MDA-MB-231, MCF-7) [1]. Among classical HuR inhibitors, KH-3 (IC50 = 0.35 μM against HuR binding) and CMLD-2 (Ki = 350 nM for HuR-ARE interaction) show comparable or weaker biochemical potency but lack degradation-based pharmacology . SRI-42127 inhibits HuR dimerization with IC50 = 1.2 μM—approximately 6-fold higher than the Colo-205 proliferation IC50 of HuR degrader 2—and its antiproliferative activity in glioma lines (IC50 = 2.8–4.0 μM) is ~14–20-fold less potent . However, direct head-to-head comparisons in a single experimental system are not available; the data are cross-study comparable.

Colo-205 Antiproliferative
Cross-study comparable
IC50 ≤ 200 nM in Colo-205 cells
Reported Colo-205 proliferation endpoint context
Cross-study; head-to-head data not available
Colorectal Cancer Antiproliferative Activity Colo-205 Cell Line

Partial vs. Full HuR Degradation Profile

HuR degrader 2 achieves 30% HuR protein degradation at a concentration of 0.1 μM . In contrast, MG-HuR2 reduces HuR protein levels by up to 85% in breast cancer cell lines, representing an approximately 2.8-fold greater maximal degradation efficiency [1]. This dichotomy suggests fundamentally different degradation mechanisms or efficiencies: MG-HuR2's near-complete clearance supports applications requiring deep target suppression, while HuR degrader 2's partial degradation at low concentration may be advantageous for studies probing graded HuR dose-response relationships or for contexts where complete HuR ablation is undesirable (e.g., assessing HuR's physiological functions in non-transformed cells). The 0.1 μM active concentration of HuR degrader 2 is 5-fold lower than the MG-HuR2 IC50 of 0.5 μM, indicating higher potency despite lower maximal efficacy. Caution: degradation percentage and potency were measured in different cell backgrounds (Colo-205 for HuR degrader 2; breast cancer lines for MG-HuR2), and direct head-to-head degradation data are not available.

Degradation Profile
Cross-study comparable
30% at 0.1 μM vs MG-HuR2 up to 85%
Partial degradation supports dose-response studies
Different cell backgrounds; direct comparison not available
HuR Protein Degradation Concentration-Response Degradation Efficiency

Molecular Glue Architecture and Druglikeness

HuR degrader 2 possesses a molecular weight of 345.35 Da (C20H15N3O3), placing it well within Lipinski's Rule of Five (MW < 500 Da) and the favorable druglikeness space typical of molecular glues . By contrast, PROTAC-based HuR degraders such as PRO-HuR3 are bifunctional molecules with linkers connecting a HuR ligand to a thalidomide-based CRBN recruiter, resulting in substantially higher molecular weights (>700 Da) that typically compromise membrane permeability and oral bioavailability [1]. The JACS Au 2025 study explicitly notes that among all synthesized HuR degraders, the molecular glue derivatives predominantly fell within druglike physicochemical space while most PROTACs did not [2]. MG-HuR2 was reported as the only compound meeting all three druglikeness criteria (Lipinski, Pfizer, GSK) [2]; whether HuR degrader 2 meets all three criteria has not been explicitly reported, but its low MW (345 Da vs. MG-HuR2's unreported MW) is structurally favorable.

Molecular Glue Architecture
Class-level inference
MW 345.35 Da; within molecular glue favorable range
Reported favorable druglikeness context
Three-criteria compliance not explicitly reported
Druglikeness Molecular Weight Oral Bioavailability Potential

Degradation vs. Occupancy-Based Inhibition

As a molecular glue degrader, HuR degrader 2 functions catalytically: each molecule can induce ubiquitination and proteasomal degradation of multiple HuR protein copies, whereas classical inhibitors (CMLD-2, KH-3, SRI-42127) operate via stoichiometric occupancy of HuR's RNA-binding pocket or dimerization interface . The JACS Au 2025 paper explicitly states that occupancy-based HuR inhibitors 'do not completely eliminate HuR's activity, allowing residual function that may still stabilize oncogenic mRNAs' and that 'feedback mechanisms can lead to increased HuR expression, diminishing long-term efficacy' [1]. Targeted degradation eliminates the HuR protein entirely, abrogating both canonical and scaffolding functions. While this advantage is shared by MG-HuR2 and PRO-HuR3, HuR degrader 2 is the only cereblon-recruiting molecular glue degrader with Colo-205 colorectal cancer characterization data currently available from commercial vendors .

Mechanism of Action
Class-level inference
Catalytic degradation vs stoichiometric inhibition
Degradation eliminates protein; inhibitors leave residual function
Class-level mechanistic distinction
Targeted Protein Degradation Catalytic Mechanism Sustained Target Suppression

CRBN Engagement as Procurement QC Benchmark

Multiple commercial vendors of HuR degrader 2 consistently report an HTRF cereblon binding ratio < 0.02 and purity ≥ 98% . This HTRF ratio provides a quantitative, assay-based quality control metric that can be independently verified upon compound receipt—a feature not uniformly available for MG-HuR2 or PRO-HuR3 at the time of procurement. For CMLD-2 and KH-3, activity is reported as Ki or IC50 values from biochemical assays, but these are not typically re-certified per production lot by vendors . The HTRF ratio < 0.02 cutoff establishes a procurement specification: any lot of HuR degrader 2 failing to meet this threshold in a cereblon HTRF binding assay should be rejected, as CRBN engagement is mechanistically essential for degradation activity.

Procurement QC Metric
Data to verify
HTRF ratio < 0.02; purity ≥ 98%
Supports CRBN-engagement QC review
Lot-specific verification recommended upon receipt
Quality Control HTRF Binding Assay Lot-to-Lot Consistency

Application Scenarios for HuR Degrader 2


Colorectal Cancer HuR Dependency Studies in Colo-205

HuR degrader 2 is the only commercially available HuR molecular glue degrader with documented antiproliferative activity (IC50 ≤ 200 nM) in the Colo-205 colorectal cancer cell line . Researchers investigating HuR's role in colorectal cancer mRNA stabilization, BRAF-mutant CRC biology, or HuR-mediated chemoresistance should select this compound as their primary chemical probe, as MG-HuR2 and PRO-HuR3 have been profiled exclusively in breast cancer models [1]. The 30% degradation at 0.1 μM allows investigators to study partial HuR depletion phenotypes without complete target ablation, which may better model therapeutic scenarios where incomplete target engagement occurs in vivo.

CRBN-Dependent Degradation Mechanism Studies

For laboratories studying cereblon-mediated targeted protein degradation pathways, HuR degrader 2 serves as a validated CRBN-dependent molecular glue tool with an HTRF binding ratio < 0.02 confirming tight CRBN engagement . Unlike MG-HuR2 (RNF126-dependent), HuR degrader 2 can be used in CRBN-knockout or CRBN-inhibitor (e.g., lenalidomide competition) rescue experiments to definitively establish CRBN-dependence of HuR degradation. This makes it complementary to—not interchangeable with—RNF126-recruiting HuR degraders, enabling dissection of E3 ligase-specific contributions to HuR proteostasis.

Degrader vs. Inhibitor Comparative Pharmacology

HuR degrader 2 fills a critical gap as a degradation-based comparator alongside occupancy-based HuR inhibitors (CMLD-2, Ki = 350 nM; KH-3, IC50 = 0.35 μM; SRI-42127, IC50 = 1.2 μM) . Experimental designs comparing degrader vs. inhibitor effects on HuR protein levels, target mRNA stability (Bcl2, FOXQ1), and downstream oncogenic phenotypes can discriminate between pharmacological consequences of protein elimination vs. RNA-binding blockade. The MW of 345.35 Da and molecular glue architecture further allow comparison of cellular permeability and target engagement kinetics against the larger PROTAC-based degraders .

Mechanism-Based Quality Control for Procurement

HuR degrader 2 offers a procurement advantage through its consistently reported HTRF CRBN binding ratio < 0.02 and purity ≥ 98% across multiple vendors . Laboratories establishing HuR degradation assays can implement an incoming QC protocol: verify CRBN engagement by HTRF assay (acceptance criterion: ratio < 0.02) and confirm HuR degradation in Colo-205 cells by western blot (expected: ~30% reduction at 0.1 μM). This mechanism-anchored QC workflow is not readily transferable to MG-HuR2 or inhibitor-class compounds, where lot-specific activity certification is less standardized.

Application
Selection Property
Validation Focus
Colorectal cancer HuR pathway studies
CRBN-dependent Colo-205 degradation profile
Colo-205 proliferation endpoint review
CRBN E3 ligase mechanism studies
HTRF-confirmed CRBN engagement
CRBN-dependence rescue experiments
Degrader/inhibitor comparative studies
Degradation-based vs occupancy-based mechanism
Protein-level vs RNA-binding endpoint context
Procurement QC workflow
HTRF CRBN binding benchmark
Lot-to-lot target engagement verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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